molecular formula C10H15NO3S B2748622 Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate CAS No. 1448133-66-1

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate

Cat. No. B2748622
M. Wt: 229.29
InChI Key: BQTUIXISRGZEAL-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, the structure of some thiophene-based drugs includes a 2-substituted thiophene framework .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. For example, some thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Directed Lithiation and Synthesis Applications

  • Directed lithiation techniques involving similar carbamate compounds have been utilized for synthesizing substituted products, demonstrating the potential of "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" in organic synthesis and the development of novel molecules (Smith, El‐Hiti, & Alshammari, 2013).

Electrochemical and Electrochromic Properties

  • Donor–acceptor type monomers related to thiophene exhibit good electrochemical activity, implying that similar structures like "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" could be used in developing materials with desirable electrochromic properties (Hu et al., 2013).

Antimicrobial and Antioxidant Studies

  • Compounds with thiophene moieties have shown significant antimicrobial and antioxidant activities, suggesting that "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" could be explored for potential applications in these areas (Raghavendra et al., 2016).

Anti-proliferative Activity and Tumor Cell Selectivity

  • Thiophene derivatives have been identified with pronounced anti-proliferative activity and tumor cell selectivity, indicating the potential of thiophene-based compounds, including "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate," in cancer research (Thomas et al., 2017).

Learning and Memory Facilitation

  • Research on thiophene derivatives has demonstrated effects on learning and memory in mice, pointing towards the neurological application possibilities of "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" (Jiang, 2006).

Corrosion Inhibition

  • Studies on related phosphonate derivatives have shown potential in corrosion inhibition, suggesting applications for "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" in protecting metals against corrosion (Djenane et al., 2019).

Sensing and Detection Applications

  • Quantum dots and nano-porphyrin fluorescence sensor systems have been developed for the detection of ethyl carbamate, a carcinogen in fermented foods, indicating the potential use of "Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate" in sensor development for food safety monitoring (Wei et al., 2021).

Future Directions

Thiophene derivatives have a wide range of applications and continue to be a topic of interest in various fields of research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

ethyl N-(2-methoxy-2-thiophen-3-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10(12)11-6-9(13-2)8-4-5-15-7-8/h4-5,7,9H,3,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUIXISRGZEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate

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